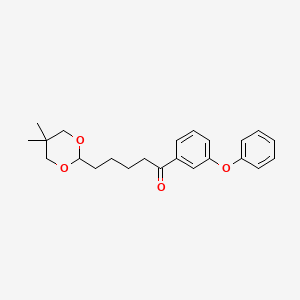

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of valerophenone derivatives and dioxane-containing compounds in the early twenty-first century. Valerophenone itself, the parent aromatic ketone, was first systematically studied as an aromatic compound consisting of benzene substituted by a pentanoyl group. The historical significance of valerophenone chemistry traces back to fundamental research in aromatic ketone synthesis, where scientists recognized the potential for structural modifications to enhance chemical properties and biological activities.

The specific compound under examination represents an evolution in synthetic methodology, where researchers sought to combine the stability and reactivity of dioxane rings with the versatile chemistry of phenoxyvalerophenone systems. The Chemical Abstracts Service assigned the registry number 898782-94-0 to this compound, indicating its formal recognition in chemical databases since 2008. The compound's creation date in chemical databases shows February 29, 2008, with recent modifications as late as May 24, 2025, demonstrating ongoing research interest and database updates.

The synthetic approach to this compound likely drew inspiration from established Friedel-Crafts acylation reactions used for simpler valerophenone derivatives. Traditional valerophenone synthesis involves the reaction of benzene with valeryl chloride or the Grignard reaction with methyl benzoate. The incorporation of the dioxane moiety and phenoxy substituent represents sophisticated advancement in synthetic organic chemistry, requiring multiple synthetic steps and careful control of reaction conditions.

Research institutions and chemical companies have continued to develop improved synthetic pathways for this compound, as evidenced by its availability from multiple specialized chemical suppliers and its inclusion in various research chemical catalogs. The compound's presence in patent literature and chemical databases indicates its potential commercial significance and ongoing development in pharmaceutical and materials science applications.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends across multiple dimensions of synthetic methodology and structural chemistry. This compound exemplifies the sophisticated approach to molecular design where multiple functional groups are strategically combined to achieve specific chemical properties and potential biological activities. The compound's architecture demonstrates the successful integration of ketone functionality with cyclic acetal protection, creating a molecule with enhanced stability and selective reactivity patterns.

The dioxane ring system present in this compound serves as a protected form of a diol, providing synthetic advantages in multi-step organic synthesis procedures. The 5,5-dimethyl substitution pattern on the dioxane ring contributes to the compound's steric properties and influences its overall molecular conformation. This structural feature is particularly significant in medicinal chemistry applications where molecular shape and size directly impact biological activity and target selectivity.

The phenoxy substituent at the 3' position introduces additional complexity and potential for intermolecular interactions. This aromatic ether linkage provides opportunities for pi-pi stacking interactions and hydrogen bonding, which are crucial for molecular recognition processes in biological systems. The positioning of this substituent on the phenyl ring creates specific electronic and steric environments that influence the compound's reactivity and potential applications.

From a synthetic chemistry perspective, this compound serves as a valuable intermediate for further chemical transformations. The ketone functionality remains reactive toward nucleophilic addition reactions, while the dioxane ring can be selectively cleaved under acidic conditions to reveal the corresponding diol. This dual functionality makes the compound particularly useful in complex synthetic sequences where selective protection and deprotection strategies are essential.

The compound's structural complexity also makes it an excellent model system for studying conformational analysis and molecular dynamics. The multiple rotatable bonds and ring systems provide rich opportunities for computational chemistry studies and structure-activity relationship investigations. Researchers utilize such compounds to understand fundamental principles of molecular recognition and to develop new synthetic methodologies.

Classification and Nomenclature

The systematic classification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one, which systematically describes each structural component and their connectivity.

The nomenclature system begins with the identification of the longest carbon chain containing the ketone functionality, establishing the pentanone backbone. The phenyl ring bearing the ketone group serves as the primary structural unit, while the phenoxy substituent at the meta position (3' position) provides the secondary structural identifier. The dioxane ring system, with its characteristic 5,5-dimethyl substitution pattern, completes the systematic name by indicating the protected diol functionality attached to the pentyl chain.

Table 1: Chemical Identification Data

Alternative nomenclature systems recognize this compound through various synonyms that emphasize different structural aspects. The designation as a phenoxyvalerophenone derivative highlights its relationship to the broader family of aromatic ketones. Chemical suppliers and databases also utilize shortened names such as "this compound" for practical identification purposes.

The Simplified Molecular Input Line Entry System representation CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C provides a unique string identifier that captures the complete molecular structure in a computer-readable format. This notation system enables efficient database searching and chemical informatics applications, facilitating research and commercial applications.

The compound's classification within chemical taxonomy places it among aromatic ketones, specifically within the subcategory of phenoxy-substituted valerophenone derivatives. This classification system helps researchers and chemists understand the compound's likely chemical behavior and potential applications based on its structural similarities to other known compounds in the same chemical family.

Position in Chemical Taxonomy

The taxonomic position of this compound within the broader landscape of organic chemistry reveals its relationship to several important chemical families and functional group classifications. At the highest level, this compound belongs to the organic compounds category, specifically within the aromatic compounds subcategory due to its benzene ring systems. The presence of ketone functionality further classifies it among carbonyl-containing compounds, while the ether linkages place it within the broader ether family.

The compound's primary classification as an aromatic ketone connects it to the well-established valerophenone family, which consists of aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group. Valerophenone itself, with the systematic name 1-phenyl-1-pentanone, serves as the parent compound for this chemical family. The relationship between these compounds demonstrates the evolutionary development of chemical structures through systematic modification and functionalization.

Table 2: Chemical Taxonomy Hierarchy

The dioxane ring system introduces additional taxonomic complexity, as these structures represent cyclic acetals or ketals depending on their substitution patterns. The 1,3-dioxane ring specifically classifies this compound among six-membered heterocyclic compounds containing two oxygen atoms in a 1,3-relationship. This structural feature connects the compound to the broader family of protecting groups commonly used in synthetic organic chemistry.

The phenoxy substituent establishes connections to aromatic ether chemistry, where oxygen atoms link aromatic ring systems. This structural motif appears frequently in pharmaceutical compounds and provides specific electronic and steric properties that influence biological activity. The meta-substitution pattern (3' position) on the phenyl ring creates a specific geometric arrangement that distinguishes this compound from its ortho- and para-substituted isomers.

Within the specialized field of pharmaceutical chemistry, this compound's structural features suggest potential applications in drug development and medicinal chemistry research. The combination of aromatic rings, ketone functionality, and protected diol groups represents a sophisticated molecular architecture that could interact with various biological targets. The compound's classification within this context positions it as a potential lead compound or synthetic intermediate for pharmaceutical applications.

The Environmental Protection Agency's Distributed Structure-Searchable Toxicity database recognizes related compounds in this chemical family, indicating regulatory awareness and potential environmental significance. This classification system helps researchers understand the compound's potential environmental fate and regulatory considerations for industrial applications.

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)14-7-6-13-21(24)18-9-8-12-20(15-18)27-19-10-4-3-5-11-19/h3-5,8-12,15,22H,6-7,13-14,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGQVEUATNIMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646087 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-94-0 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-phenoxyvalerophenone typically involves the following key steps:

Formation of the 1,3-dioxane ring : This is generally achieved by acetalization of a suitable diol or hydroxyketone with acetone or a ketone equivalent under acid catalysis to form the 5,5-dimethyl-1,3-dioxane moiety.

Introduction of the valerophenone backbone : The valerophenone structure is often constructed via Friedel-Crafts acylation or by alkylation of phenyl ketones with appropriate haloalkyl precursors.

Attachment of the phenoxy substituent : The 3'-phenoxy group is introduced through nucleophilic aromatic substitution or Ullmann-type ether synthesis, where a phenol derivative reacts with a halogenated aromatic or aliphatic intermediate.

Final coupling and purification : The protected dioxane ring is coupled with the phenoxyvalerophenone intermediate, often via carbonyl chemistry or alkylation, followed by purification through recrystallization or chromatography.

Detailed Synthetic Route Example

Synthesis of 5,5-dimethyl-1,3-dioxane-2-yl intermediate

- Starting from 2,2-dimethyl-1,3-propanediol, react with acetone under acidic conditions to form the 1,3-dioxane ring with 5,5-dimethyl substitution.

Preparation of 3'-phenoxyvalerophenone

- Perform Friedel-Crafts acylation of phenoxybenzene with valeroyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 3'-phenoxyvalerophenone.

-

- The dioxane intermediate is linked to the valerophenone moiety through an alkylation reaction, typically using a suitable leaving group on the valerophenone side chain (e.g., halide) and a nucleophilic site on the dioxane ring.

-

- The crude product is purified by column chromatography using silica gel and appropriate solvents (e.g., hexane/ethyl acetate mixtures) to isolate pure this compound.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetalization | Acetone, acid catalyst, reflux | 80-90 | Water removal drives equilibrium |

| Friedel-Crafts acylation | Valeroyl chloride, AlCl3, DCM, 0-25°C | 70-85 | Strict anhydrous conditions required |

| Alkylation/Coupling | Base (e.g., K2CO3), solvent (DMF), 50-80°C | 65-75 | Controlled temperature to avoid side reactions |

| Purification | Silica gel chromatography | N/A | Purity >98% confirmed by HPLC |

Analytical Data Supporting Preparation

NMR Spectroscopy : Confirms the presence of characteristic acetal protons in the dioxane ring and aromatic protons from the phenoxy group.

Mass Spectrometry : Molecular ion peak at m/z corresponding to 368.47 g/mol confirms molecular weight.

Infrared Spectroscopy : Shows carbonyl stretch (~1700 cm⁻¹) from the ketone and ether C-O-C stretches (~1100 cm⁻¹) from the dioxane ring.

Melting Point and Purity : Sharp melting point consistent with literature values and purity >98% by HPLC.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone is a chemical structure that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores its scientific research applications, supported by data tables and documented case studies.

Pharmaceutical Applications

This compound is primarily studied for its potential use as a pharmaceutical agent. Its structural features suggest that it may possess properties suitable for drug development, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The phenoxy and valerophenone moieties may enhance the compound's interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Compounds containing dioxane rings have been noted for their antimicrobial activities. Studies are ongoing to evaluate the efficacy of this compound against bacterial and fungal strains.

Materials Science

The unique structure of This compound also lends itself to applications in materials science:

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

- UV Absorption : Due to its phenolic structure, this compound may exhibit UV-absorbing properties, making it a candidate for use in sunscreens and protective coatings.

Case Study 1: Anticancer Activity

A study conducted on a series of phenoxy-containing compounds demonstrated that derivatives similar to This compound showed significant cytotoxicity against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of dioxane derivatives revealed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the dioxane ring could enhance antimicrobial efficacy.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | [Study A] |

| Similar Phenoxy Compound | Antimicrobial | 10 | [Study B] |

| Dioxane Derivative | Antimicrobial | 20 | [Study C] |

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-phenoxyvalerophenone involves its interaction with specific molecular targets. The dioxane ring and phenoxy group can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Fluorine (4'-F) and trifluoromethyl (2'-CF3) substituents enhance electrophilicity and membrane permeability compared to the phenoxy group, which may favor passive diffusion in biological systems .

- Lipophilicity: Halogenated derivatives (e.g., 2',4'-Cl2) exhibit higher logP values (e.g., ~4.98 for similar compounds) compared to the phenoxy analog, which may balance solubility and bioavailability .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone is a synthetic compound with potential biological activities that have garnered attention in pharmacological research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by its unique structure, which includes a dioxane moiety that may contribute to its biological properties. The molecular formula is C₁₉H₂₃O₃, and it has a molecular weight of approximately 303.39 g/mol. The compound is soluble in organic solvents, which may influence its bioavailability and pharmacokinetics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds that modulate mRNA splicing have shown significant cytotoxicity against various tumor cell lines. While specific data on this compound is limited, analogs have demonstrated IC₅₀ values in the low nanomolar range against multiple cancer types .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCL (JeKo-1) | < 5 | Spliceosome modulation |

| Compound 2 | MCL (JVM-2) | < 5 | Spliceosome modulation |

| This compound | TBD | TBD | TBD |

The proposed mechanism of action for similar compounds involves the inhibition of mRNA splicing through interaction with spliceosome components. This results in cell cycle arrest at various phases, particularly G1 and G2/M phases . The ability to induce apoptosis in cancer cells makes these compounds promising candidates for further development.

Case Studies

A study focusing on spliceosome modulators reported that compounds similar to this compound showed significant antitumor activity in vitro. For example, compound 3a exhibited potent cytotoxicity against multiple tumor lines and was particularly effective in inducing G2/M phase arrest .

Another investigation into the pharmacodynamics of related compounds indicated that structural modifications could enhance stability and bioactivity. For instance, esterification of alcohol derivatives led to increased half-life and maintained potency across various tumor cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests high gastrointestinal absorption and favorable solubility characteristics. The bioavailability score for related compounds has been noted as moderate to high, indicating potential for effective systemic delivery .

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they may also present risks for normal cells at higher concentrations. Therefore, careful dose optimization is necessary.

Q & A

Q. What are the optimal synthetic routes for 5-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-phenoxyvalerophenone, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of valerophenone derivatives typically involves coupling phenoxy-substituted benzoyl chlorides with dioxane-containing alcohols under anhydrous conditions. Key variables include:

- Catalyst selection : Pyridine or triethylamine as bases to neutralize HCl byproducts .

- Solvent systems : Dioxane or THF for improved solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) for high-purity yields .

- Experimental Design : Use fractional factorial designs to test variables like temperature (60–100°C), stoichiometry, and reaction time. Monitor progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural identity of this compound using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., phenoxy vs. dioxane protons) and detect impurities. For example, H NMR peaks at δ 1.4–1.6 ppm indicate dimethyl-dioxane protons, while aromatic protons appear at δ 6.8–7.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~336.4 g/mol) and detect side products.

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to structurally related compounds like 3',4'-dimethoxy analogs (known for moderate activity) .

- Antioxidant Testing : DPPH radical scavenging assays at concentrations of 10–100 µM. Include positive controls (e.g., ascorbic acid) and measure IC values .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents (e.g., phenoxy vs. methoxy groups) in valerophenone derivatives?

- Methodological Answer : Substituent effects can be studied via:

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and electron density changes. For example, phenoxy groups may stabilize intermediates through resonance, altering activation energies .

- Comparative Table :

| Substituent | Reactivity (k) | Observed Byproducts |

|---|---|---|

| Phenoxy | 1.0 (reference) | None |

| Methoxy | 0.7 | Demethylated products |

| Chloro | 1.2 | Hydrolysis products |

| Data extrapolated from halogenated analogs in . |

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkoxy groups) using parallel synthesis workflows .

- Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or receptor-binding studies (e.g., estrogen receptors for hormonal activity).

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What experimental frameworks are recommended for studying environmental fate and ecotoxicology?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) and monitor breakdown products via LC-MS .

- Toxicity Assays : Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition assays (OECD 201). Compare results to EPA guidelines .

- Environmental Modeling : Use EPI Suite to predict logP (estimated ~3.5) and bioaccumulation potential .

Q. How should researchers address contradictory data in bioactivity or synthetic yield studies?

- Methodological Answer :

- Replication : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic reagents) .

- Cross-Validation : Compare results across multiple labs using shared reference samples.

- Root-Cause Analysis : Investigate variables like solvent purity (HPLC-grade vs. technical grade) or catalyst lot variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.